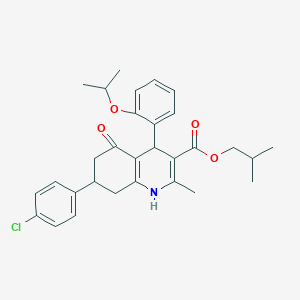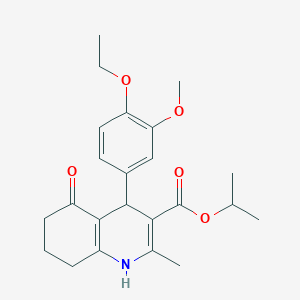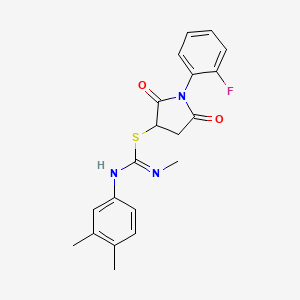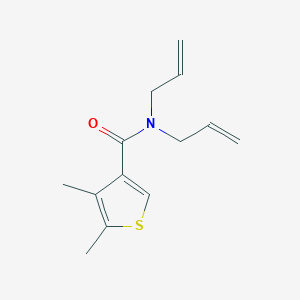
4-bromo-N-(4-sec-butylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-sec-butylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BSB and is a member of the N-arylbenzamides family.
Mecanismo De Acción
The mechanism of action of BSB is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. BSB has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, BSB can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BSB has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Studies have shown that BSB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. BSB has also been found to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells and tissues. Additionally, BSB has been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of BSB is its ease of synthesis, which makes it readily available for use in laboratory experiments. BSB is also relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of BSB is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on BSB. One area of research is the development of new drugs based on the structure of BSB. Researchers can modify the structure of BSB to improve its potency and selectivity against specific targets. Another area of research is the investigation of the mechanism of action of BSB. Understanding how BSB works at the molecular level can provide insights into its potential applications in various fields of scientific research. Finally, researchers can explore the potential applications of BSB in other areas, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of BSB involves the reaction of 4-bromoaniline with 4-sec-butylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure BSB.
Aplicaciones Científicas De Investigación
BSB has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BSB is in the development of new drugs for the treatment of cancer. Studies have shown that BSB inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. BSB has also been found to be effective in inhibiting the proliferation of cancer cells and reducing tumor growth in animal models.
Another potential application of BSB is in the development of new antibiotics. Studies have shown that BSB has antimicrobial properties and can inhibit the growth of bacteria and fungi. BSB has been found to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a significant cause of hospital-acquired infections.
Propiedades
IUPAC Name |
4-bromo-N-(4-butan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-3-12(2)13-6-10-16(11-7-13)19-17(20)14-4-8-15(18)9-5-14/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNDWUQZPYRNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(butan-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)



![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4969990.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4970006.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4970011.png)

![2-[(2-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4970026.png)

![N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4970043.png)

![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4970067.png)